molecular formula C19H17ClN2OS2 B2688653 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole CAS No. 1797573-36-4

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole

Cat. No.: B2688653
CAS No.: 1797573-36-4
M. Wt: 388.93
InChI Key: ZRLWGPJLFOVWIV-UHFFFAOYSA-N
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Description

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles and thiazepanes. This compound is characterized by the presence of a benzothiazole ring fused with a thiazepane ring, which is further substituted with a 2-chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol to form 2-(2-chlorophenyl)benzothiazole. This intermediate is then subjected to a series of reactions involving thiazepane ring formation and subsequent carbonylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
  • 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

Uniqueness

Compared to similar compounds, 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both benzothiazole and thiazepane rings, along with the 2-chlorophenyl group, enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLWGPJLFOVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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